molecular formula C29H30N4O3 B2649636 1-(4-Ethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea CAS No. 1189944-28-2

1-(4-Ethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea

Cat. No. B2649636
CAS RN: 1189944-28-2
M. Wt: 482.584
InChI Key: XOUNYZXKAIIUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a chemical compound with the molecular formula C29H30N4O3 . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C29H30N4O3. It contains a urea group (-NH-CO-NH-) linking a 4-ethoxyphenyl group and a 4-morpholino-2-(p-tolyl)quinolin-6-yl group .

Scientific Research Applications

Supramolecular Gelators and Silver(I) Complexes

Compounds similar to the specified chemical have been investigated for their ability to form supramolecular gelators when mixed with silver(I) ions. For example, certain quinoline urea derivatives have demonstrated the capacity to gelate mixed solvents upon interaction with silver(I) nitrate, indicating potential applications in materials science and nanotechnology (Braga et al., 2013).

Anticorrosion Properties

Quinoline derivatives, including those with morpholino groups, have been studied for their anticorrosion efficacy on mild steel in acidic media. These compounds have shown promising results as cathodic inhibitors, reducing corrosion through adsorption on the metal surface, which could be significant for industrial applications (Douche et al., 2020).

Kinase Inhibition for Cancer Therapy

Research has also focused on optimizing quinoline carbonitriles as potent inhibitors of Src kinase activity, a key target in cancer therapy. These studies have led to the development of compounds that inhibit both kinase activity and cancer cell proliferation, offering a pathway for new cancer treatments (Boschelli et al., 2001).

Antimicrobial and Antiproliferative Activities

Several studies have synthesized and evaluated quinoline derivatives for their antimicrobial and antiproliferative properties. These compounds have been found to exhibit significant activities against a range of bacterial and fungal strains, as well as cancer cell lines, suggesting their potential as pharmaceutical agents (Holla et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-3-36-24-11-8-22(9-12-24)30-29(34)31-23-10-13-26-25(18-23)28(33-14-16-35-17-15-33)19-27(32-26)21-6-4-20(2)5-7-21/h4-13,18-19H,3,14-17H2,1-2H3,(H2,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNYZXKAIIUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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